3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Overview
Description
Scientific Research Applications
1. Synthesis and Structural Analysis
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been a subject of research primarily in the field of chemical synthesis and structural analysis. This compound has been synthesized through various methods, such as solution-phase parallel synthesis and base-catalyzed reactions. Studies such as those by Sun, Chen, and Yang (2011) describe the synthesis of this compound through a solution-phase parallel method involving aza-Wittig reactions and subsequent reactions with amines and alcohols (Sun, Chen, & Yang, 2011). Zhao et al. (2005) also discussed similar synthesis methods (Zhao, Xie, Ding, & He, 2005). Furthermore, the synthesis and crystal structure of related compounds have been investigated, providing insights into the molecular configurations and potential applications of these compounds in materials science and pharmacology (Zhao Jun, 2005).
2. Potential Biological Activities
Research has been conducted to explore the biological activities of derivatives of this compound. For instance, Farghaly and Hassaneen (2013) synthesized new derivatives of this compound and evaluated their antimicrobial activities (Farghaly & Hassaneen, 2013). Similarly, studies like those by Islam, Ashida, and Nagamatsu (2008) have synthesized and evaluated the antiviral and antitumor activities of related compounds (Islam, Ashida, & Nagamatsu, 2008).
3. Chemical Properties and Applications
The chemical properties and potential applications of derivatives of this compound have been a focus of research, particularly in the field of heterocyclic chemistry. Studies like those by Desenko et al. (2006) investigated the tautomerization of related compounds, providing valuable insights into their chemical behavior and potential applications in various fields including materials science and drug design (Desenko et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often a target for cancer treatment due to its role in controlling cell proliferation .
Mode of Action
The compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to mitosis . By inhibiting CDK2, the compound can halt the cell cycle, preventing the replication of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound can prevent the cell cycle from progressing, leading to cell cycle arrest . This can result in the death of cancer cells, as they are unable to proliferate .
Biochemical Analysis
Biochemical Properties
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and subsequent effects on nerve transmission . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
The effects of this compound on various cell types are profound. In neuronal cells, it can alter cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . This can lead to changes in gene expression and cellular metabolism, affecting processes such as synaptic plasticity and neuronal survival. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by interfering with cell cycle regulators and apoptotic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation and reduced efficacy, necessitating careful consideration of dosage and exposure duration in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive function and exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress . At higher doses, it may induce toxicity, leading to adverse effects such as neurodegeneration and impaired motor function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can alter metabolite levels and impact cellular energy production and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target cells . Additionally, binding to plasma proteins can influence its distribution and bioavailability, affecting its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its effects on gene expression, energy production, and protein synthesis . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its precise localization and functional activity .
Properties
IUPAC Name |
3-(4-bromophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYLESNENKIHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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